molecular formula C18H15N3O3S B5076645 5-Acetyl-6-methyl-4-(2-nitrophenyl)-2-prop-2-ynylsulfanyl-1,4-dihydropyridine-3-carbonitrile

5-Acetyl-6-methyl-4-(2-nitrophenyl)-2-prop-2-ynylsulfanyl-1,4-dihydropyridine-3-carbonitrile

Cat. No.: B5076645
M. Wt: 353.4 g/mol
InChI Key: DWACJUZXDWGTCP-UHFFFAOYSA-N
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Description

5-Acetyl-6-methyl-4-(2-nitrophenyl)-2-prop-2-ynylsulfanyl-1,4-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-6-methyl-4-(2-nitrophenyl)-2-prop-2-ynylsulfanyl-1,4-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of appropriate aldehydes, nitriles, and sulfur-containing compounds under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and quality. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-6-methyl-4-(2-nitrophenyl)-2-prop-2-ynylsulfanyl-1,4-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl or nitrophenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives.

Scientific Research Applications

5-Acetyl-6-methyl-4-(2-nitrophenyl)-2-prop-2-ynylsulfanyl-1,4-dihydropyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in the treatment of cardiovascular diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Acetyl-6-methyl-4-(2-nitrophenyl)-2-prop-2-ynylsulfanyl-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Acetyl-6-methyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)-3,4-dihydropyrimidin-2(1H)-thione
  • 2,4-Diamino-6-hydroxypyrimidine

Uniqueness

Compared to similar compounds, 5-Acetyl-6-methyl-4-(2-nitrophenyl)-2-prop-2-ynylsulfanyl-1,4-dihydropyridine-3-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-acetyl-6-methyl-4-(2-nitrophenyl)-2-prop-2-ynylsulfanyl-1,4-dihydropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-4-9-25-18-14(10-19)17(16(12(3)22)11(2)20-18)13-7-5-6-8-15(13)21(23)24/h1,5-8,17,20H,9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWACJUZXDWGTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC#C)C#N)C2=CC=CC=C2[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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